Pinguisone

Description

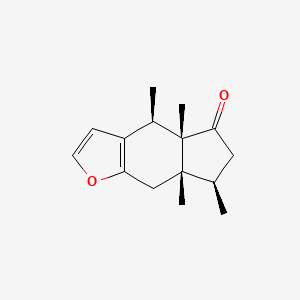

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

22489-40-3 |

|---|---|

Formule moléculaire |

C15H20O2 |

Poids moléculaire |

232.32 g/mol |

Nom IUPAC |

(4R,4aS,7R,7aS)-4,4a,7,7a-tetramethyl-4,6,7,8-tetrahydrocyclopenta[f][1]benzofuran-5-one |

InChI |

InChI=1S/C15H20O2/c1-9-7-13(16)15(4)10(2)11-5-6-17-12(11)8-14(9,15)3/h5-6,9-10H,7-8H2,1-4H3/t9-,10-,14+,15-/m1/s1 |

Clé InChI |

LJFIDWTVIFBAAF-ZMRCNFHJSA-N |

SMILES |

CC1CC(=O)C2(C1(CC3=C(C2C)C=CO3)C)C |

SMILES isomérique |

C[C@@H]1CC(=O)[C@@]2([C@]1(CC3=C([C@H]2C)C=CO3)C)C |

SMILES canonique |

CC1CC(=O)C2(C1(CC3=C(C2C)C=CO3)C)C |

Origine du produit |

United States |

Natural Occurrence and Chemotaxonomy of Pinguisone and Pinguisane Type Sesquiterpenoids

Distribution in Bryophytes (Marchantiophyta)

Liverworts (Marchantiophyta) are a division of bryophytes known for their rich diversity of secondary metabolites, particularly terpenoids. weedturf.orgresearchgate.netnih.gov Pinguisane-type sesquiterpenoids are considered characteristic markers for certain liverwort lineages and have not been reported in other organisms like mosses (Bryophyta) or hornworts (Anthocerotophyta). weedturf.orgresearchgate.netecnu.edu.cn

Primary Producers: Aneura pinguis (L.) Dumort.

Aneura pinguis (L.) Dumort. is a widely distributed thalloid liverwort and is recognized as a primary source of pinguisone. tandfonline.comtandfonline.comsoton.ac.uknih.govbritishbryologicalsociety.org.ukmdpi.comcas.cz Chemical analyses of A. pinguis have consistently identified this compound as a dominant compound among its volatile constituents. nih.gov Studies using techniques like headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) have revealed that this compound is a major oxygenated sesquiterpenoid in A. pinguis. nih.gov Furthermore, research on cryptic species within the A. pinguis complex has shown that the chemical composition, including the prevalence of this compound, is strongly correlated with the plant's genotype. nih.govmdpi.comnih.gov

Occurrence in Other Liverwort Genera (e.g., Porella spp., Tricholeopsis spp., Ptychantus spp.)

Beyond Aneura pinguis, pinguisane-type sesquiterpenoids have been isolated from other liverwort genera belonging to both the Metzgeriales and Jungermanniales orders. tandfonline.comtandfonline.comgla.ac.ukrsc.org These include species from genera such as Porella, Trichocoleopsis, and Ptychantus. tandfonline.comtandfonline.com For instance, deoxothis compound, a related pinguisane, has been found in Porella platyphylla, Trichocoleopsis sacculata, and Ptychantus striatus. ecnu.edu.cntandfonline.comtandfonline.com The presence of these compounds in diverse liverwort lineages underscores their significance as chemosystematic markers within the Marchantiophyta. researchgate.netecnu.edu.cn

In vitro Culture Systems for this compound Production in Liverworts

Establishing in vitro culture systems for liverworts has proven valuable for obtaining sufficient plant material for chemical and biosynthetic studies, especially when dealing with species that are difficult to collect in large quantities from natural habitats. gla.ac.ukresearchgate.net Axenic cultures of Aneura pinguis gametophytes have been successfully established and utilized for the production of this compound. tandfonline.comtandfonline.comresearchgate.netmnhn.fr These culture systems can yield this compound levels comparable to those found in intact plants from natural sources. tandfonline.com Various factors, such as the culture medium composition and sterilization methods, have been investigated to optimize growth and secondary metabolite production in liverwort in vitro cultures. researchgate.netmnhn.frnih.gov

Biosynthetic Pathways and Mechanistic Insights

The biosynthesis of this compound and other pinguisane-type sesquiterpenoids in liverworts is a subject of ongoing research, revealing unique enzymatic mechanisms.

Origins from Farnesyl Diphosphate (B83284) (FPP)

Sesquiterpenoids, including the pinguisane type, are derived from the universal C15 precursor, farnesyl diphosphate (FPP). tandfonline.comtandfonline.comnih.govgbif.orgrsc.orgnih.gov FPP is a key intermediate in the isoprenoid biosynthetic pathway. nih.govresearchgate.net Studies involving the feeding of isotopically labeled precursors to liverwort cultures have provided insights into how FPP is converted into the pinguisane skeleton. tandfonline.comtandfonline.comrsc.orgoup.com The formation of the pinguisane structure, with its unique cis-fused bicyclo[4.3.0]nonane ring system and four cis-methyl groups, is biosynthetically intriguing as it deviates from simple interpretations based on the isoprene (B109036) rule. researchgate.nettandfonline.comtandfonline.comrsc.org Labeling patterns observed after feeding experiments suggest complex rearrangements, including methyl migrations and C-C bond cleavage of the farnesyl diphosphate backbone. tandfonline.comtandfonline.comoup.com

Proposed Rearrangement Cascades

The biosynthesis of pinguisane-type sesquiterpenoids from farnesyl pyrophosphate (FPP) involves complex cyclization and rearrangement cascades researchgate.net. These processes lead to the unique bicyclo[4.3.0]nonane skeleton that is characteristic of pinguisanes researchgate.net.

Cyclization Events (e.g., Decaline Cation Formation)

The cyclization process in pinguisane biosynthesis is initiated from FPP. A proposed mechanism involves the formation of a C-6–C-11 bond from FPP, which leads to a cyclized cation without the elimination of diphosphate researchgate.net. While the term "decaline cation formation" is mentioned in the prompt, the search results specifically describe cyclization events originating from FPP leading to bicyclic structures, such as the bicyclo[3.3.1]nonane skeleton, which subsequently isomerizes to the bicyclo[4.3.0]nonane skeleton found in pinguisanes researchgate.net.

Methyl and Hydride Shifts (e.g., 1,2-Methyl Migration, 1,2-Hydride Shift)

Rearrangement reactions, including methyl and hydride shifts, are crucial steps in the formation of the pinguisane skeleton researchgate.netresearchgate.net. Specifically, 1,2-methyl and 1,2-hydride shifts are involved in the biosynthesis researchgate.nettandfonline.com. These shifts can occur following cyclization events, leading to the formation of new carbon-carbon bonds and the rearrangement of the carbocation intermediate researchgate.netwikipedia.org. For example, a 1,2-hydride shift and two 1,2-methyl shifts have been proposed to be involved in the biosynthesis of pinguisane-type sesquiterpenes from FPP researchgate.net. These rearrangements contribute to the formation of the characteristic C-3–C-10 bond and the subsequent isomerization of bicyclic cations researchgate.net.

1,2-rearrangements, including hydride and alkyl (methyl) shifts, are common in organic chemistry, particularly in carbocation intermediates, and are often driven by the formation of a more stable carbocation wikipedia.orgyoutube.com.

Carbon-Carbon Bond Cleavage and Recyclization

Following cyclization and rearrangement events, the biosynthesis of pinguisane-type sesquiterpenes may involve carbon-carbon bond cleavage and subsequent recyclization researchgate.net. This process contributes to the unique structural features of the pinguisane skeleton, which appears inconsistent with the standard isoprene rule researchgate.net. The cleavage of the main FPP chain and subsequent recyclization have been proposed as steps in the biosynthetic pathway researchgate.net.

Enzymatic Components of Pinguisane Biosynthesis (e.g., Farnesyl Diphosphate Synthase)

The biosynthesis of pinguisane-type sesquiterpenoids begins with the precursor farnesyl diphosphate (FPP) researchgate.netresearchgate.netresearchgate.net. FPP is a C15 isoprenoid precursor synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) researchgate.net. Farnesyl pyrophosphate synthase (FPPS) is the enzyme that catalyzes the synthesis of FPP researchgate.netmdpi.com.

Sesquiterpene synthases (STSs) are key enzymes in the formation of sesquiterpenes from FPP mdpi.comnih.gov. In liverworts, a new type of terpene synthases, termed microbial terpene synthase-like (MTPSL) proteins, have been identified and shown to be involved in sesquiterpene biosynthesis researchgate.netnih.govresearchgate.net. These MTPSL proteins catalyze the formation of various sesquiterpenes from FPP researchgate.netnih.gov. While the specific enzyme responsible for the cyclization and rearrangement cascade leading directly to the pinguisane skeleton is not explicitly detailed in the provided snippets, it is understood that MTPSL proteins play a crucial role in generating the diverse sesquiterpene structures found in liverworts, including the pinguisane type researchgate.netresearchgate.net.

Subcellular Localization of Biosynthetic Processes (e.g., Role of Oil Bodies in Liverworts)

In liverworts, the biosynthesis and accumulation of many secondary metabolites, including terpenoids like pinguisane-type sesquiterpenoids, occur within specialized membrane-bound organelles called oil bodies researchgate.netcam.ac.ukresearchgate.netnih.gov. Oil bodies are considered unique and important organelles in land plants cam.ac.uk. They are involved in the synthesis and storage of these compounds, potentially limiting their cytotoxicity to the plant researchgate.netcam.ac.uk.

Studies on the liverwort Marchantia polymorpha have shown that fungal-type terpene synthase-like genes (MpFTPSLs) involved in sesquiterpene synthesis are expressed specifically in oil body cells researchgate.netnih.gov. Recombinant MpFTPSL proteins expressed in Escherichia coli were shown to synthesize sesquiterpenes from FPP, further supporting the role of these enzymes and the oil bodies in sesquiterpene biosynthesis researchgate.netnih.gov. The localization of biosynthetic enzymes within oil bodies suggests that the entire pathway, from the precursor FPP to the final pinguisane-type sesquiterpenoids, may be compartmentalized within these organelles researchgate.netcam.ac.ukresearchgate.net.

Chemotaxonomic Significance of this compound Derivatives

This compound derivatives hold significant chemotaxonomic value in the classification and understanding of evolutionary relationships among liverworts researchgate.netni.ac.rsresearchgate.net. The presence or absence and the specific profiles of these compounds can serve as chemical markers to differentiate between species, genera, and even higher taxonomic levels within the Marchantiophyta phylum researchgate.netni.ac.rsresearchgate.netmdpi.com.

The diversity of pinguisane structures allows for the definition of distinct chemotypes within liverwort genera, such as Porella researchgate.netfigshare.comtandfonline.com. Analyzing the volatile chemical constituents, including this compound and its derivatives, through techniques like GC-MS, enables the chemical fingerprinting of liverwort species mdpi.comfigshare.comifremer.fr. This fingerprinting can reveal variability in chemical composition that is often genetically determined and can be used for rapid identification of genetic lineages and cryptic species mdpi.com.

For example, the identification of pinguisane-type sesquiterpenes in Porella viridissima allowed its indexing into a specific chemotype (pinguisane/sacculatane type) and demonstrated chemical similarities with other Porella species like P. navicularis, supporting a close relationship between them figshare.comtandfonline.com. The use of specific pinguisane derivatives as marker compounds has been proposed for the efficient characterization and identification of plant material mdpi.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 531776 |

| Farnesyl pyrophosphate | 5281047 |

| Deoxothis compound | 10138192 |

| Dihydrobryopterin A | Not readily available in standard databases with a unique CID for this specific derivative of Bryopterin A. Bryopterin A itself is complex. |

| Methyl norpinguisonate | Not readily available in standard databases with a unique CID for this specific derivative of Northis compound. Northis compound itself is complex. |

| Isopentenyl diphosphate | 1175 |

| Dimethylallyl diphosphate | 5281046 |

| Bryopterin A | 11881658 |

| α-pinguisene | 135603977 |

| Northis compound methyl ester | Not readily available (Same as Methyl norpinguisonate) |

| α-pinguisenol | 131785142 |

| β-pinguisene | 131785143 |

| Perrottetianal A | 11881657 |

| Sacculatane | 162314 |

| Marchantin A | 6441975 |

| Thujopsene | 10746 |

| Cuparene | 10739 |

| Striatol | 12307311 |

| 6α-hydroxy-3-oxopinguis-5(10)-ene-11,6-olide | Not readily available in standard databases with a unique CID. |

| β-monocyclonerolidol | 5281756 |

| Striatene | 12307310 |

| Trifarienol A | 131785144 |

Interactive Data Tables

Chemical Fingerprinting for Cryptic Species Delineation in Aneura pinguis

Aneura pinguis, despite being traditionally considered a single morphologically variable species, has been revealed through genetic studies to be a complex of cryptic species mdpi.comresearchgate.net. Cryptic species are distinct biological species that are not easily distinguishable based on morphology alone mdpi.comresearchgate.net. Chemical fingerprinting, specifically the analysis of volatile organic compounds, has proven to be a helpful tool in delineating these cryptic species and their genetic lineages within the A. pinguis complex mdpi.comnih.govresearchgate.netnih.gov.

Studies using techniques like headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) have analyzed the volatile chemical constituents of different genetic lineages of A. pinguis mdpi.comnih.govnih.gov. These studies have shown significant differences in the composition and amount of volatile compounds, including this compound and its derivatives, among the cryptic species and evolutionary lineages mdpi.comnih.gov.

This compound is often a dominant compound in the analyzed samples of A. pinguis nih.gov. Other pinguisane-type compounds, such as deoxothis compound, isothis compound, and methyl norpinguisonate, also contribute to the chemical profiles used for differentiation mdpi.comnih.gov. The content of these compounds allows for the distinction of certain lineages from others mdpi.com.

Multivariate statistical analyses, such as principal component analysis and cluster analysis, applied to the chemical data have demonstrated that the chemical composition strongly correlates with the genotype of the plant mdpi.comnih.govnih.gov. This indicates that the unique chemical profiles serve as reliable markers for identifying the genetically distinct cryptic species and lineages of A. pinguis mdpi.comnih.govnih.gov. While chemical analysis can distinguish most cryptic species and lineages, some closely related ones, like cryptic species G and H, may form a single cluster based on their volatile compounds mdpi.comresearchgate.net.

Table 1: Examples of Pinguisane-Type Compounds and their Occurrence in Aneura pinguis Cryptic Species

| Compound | Occurrence in Cryptic Species/Lineages of A. pinguis (Examples) |

| This compound | Dominant compound in many samples nih.gov |

| Deoxothis compound | Second dominant compound in many samples; high in species A lineages (A1, A2, A3); low in lineage B2 nih.gov |

| Isothis compound | Detected in cryptic species A (lineages A1, A2, A3); not detected in species B (B1, B3) and F nih.gov |

| Methyl norpinguisonate | Detected in cryptic species A (lineages A1, A2, A3); not detected in species B (B1, B3) and F nih.gov |

Correlation with Molecular and Phylogenetic Relationships in Marchantiophyta

The distribution of pinguisane-type sesquiterpenoids in liverworts shows a notable correlation with molecular and phylogenetic relationships within the Marchantiophyta researchgate.netbioone.orggla.ac.uknih.govmetabolomicsworkbench.orgresearchgate.net. The presence of these unique compounds in certain families and their absence in others supports the phylogenetic groupings established by molecular studies researchgate.netbioone.orgecnu.edu.cn.

For instance, the detection of pinguisane sesquiterpenoids in both leafy liverworts and simple thalloid Aneura species has been interpreted as an indicator of a close relationship between these groups ecnu.edu.cn. Molecular systematic studies have confirmed the sister relationship between leafy liverworts (Jungermanniidae) and the group consisting of Aneuraceae and Metzgeriaceae (Metzgeriidae) ecnu.edu.cn.

Within the order Porellales, pinguisane-type sesquiterpenes are known from several families including Neotrichocoleaceae, Ptilidiaceae, Porellaceae, Lepidolaenaceae, and Lejeuneaceae mnhn.fr. Their occurrence in representatives of Plagiochila within the Jungermanniales clade also highlights interesting phylogenetic connections mnhn.fr. The chemical differences observed, such as the presence of pinguisane sesquiterpenoids in certain Thysananthus species but not others, can correlate with morphological variations and support taxonomic distinctions that are also reflected in molecular analyses mnhn.fr.

The classification of A. pinguis samples based on their volatile chemical compounds through cluster analysis has been shown to reflect the phylogenetic relationships between the cryptic species and genetic lineages as revealed by molecular data mdpi.comresearchgate.netnih.gov. This strong correlation between chemical composition and genetic makeup underscores the value of pinguisane-type sesquiterpenoids as chemotaxonomic markers in understanding the evolutionary history and relationships within the Marchantiophyta researchgate.netnih.gov.

Table 2: Families and Genera in Marchantiophyta Known to Contain Pinguisane-Type Sesquiterpenoids

| Order | Family | Genera (Examples) |

| Metzgeriales | Aneuraceae | Aneura bioone.orggla.ac.ukcore.ac.ukqmclab.com |

| Jungermanniales | Lejeuneaceae | Frullanoides, Bryopteris, Thysananthus bioone.orgmnhn.frnaturalis.nl |

| Jungermanniales | Trichocoleaceae | Trichocoleopsis bioone.orgplantaedb.com |

| Jungermanniales | Ptilidiaceae | Ptilidium bioone.orgcore.ac.uk |

| Jungermanniales | Porellaceae | Porella bioone.orgresearchgate.netencyclopedia.pub |

| Jungermanniales | Lepidolaenaceae | |

| Jungermanniales | Plagiochilaceae | Plagiochila (some species/sections) bioone.orgmnhn.fr |

Synthetic Strategies and Methodologies for Pinguisone and Its Analogues

Retrosynthetic Analysis of the Pinguisane Framework

Retrosynthetic approaches to the pinguisane skeleton often involve disconnecting bonds in the hydrindane-furan system to arrive at simpler, readily available starting materials. A common strategy is to envision the formation of the bicyclo[4.3.0]nonane core as a key step. For instance, retrosynthetic analyses have suggested obtaining intermediates like substituted hydrindanones or enone esters, which can then be further elaborated to the target molecules. sci-hub.seacs.orgkeio.ac.jp Some strategies propose deriving the pinguisane framework from cyclohexanone (B45756) derivatives through sequences involving carbomethoxylation and Michael addition reactions. Another approach considers a cyclopropane (B1198618) ring opening reaction as a key transformation to access necessary intermediates. acs.org

Construction of the Hydrindane (Bicyclo[4.3.0]nonane) Core

The bicyclo[4.3.0]nonane core is a prevalent structural motif in many natural products, and its construction with precise stereochemical control is crucial for the synthesis of pinguisone. nih.govresearchgate.netmdpi.com

Stereoselective Approaches to the Cis-Hydrindane (B1200222) Motif

Achieving the correct cis stereochemistry at the ring junction of the hydrindane core is a critical aspect of this compound synthesis. Various stereoselective methods have been developed for this purpose. One prominent strategy involves sequences of Michael reactions, including copper-catalyzed intermolecular additions followed by intramolecular additions, which can effectively construct substituted cis-hydrindanones with multiple contiguous stereocenters. nih.gov Samarium(II) iodide (SmI2)-mediated cyclizations have also proven effective in developing flexible, stereoselective approaches to the cis-hydrindane skeleton, allowing for the controlled installation of substituents. rsc.orgrsc.org Diels-Alder reactions are cornerstone methods for the diastereoselective synthesis of cis-hydrindanes, leveraging [4+2] cycloadditions to form the bicyclic intermediate with inherent stereochemical bias. Approaches based on Danheiser annulation, involving [3+2] cycloaddition reactions of silylallenes with cyclic α,β-unsaturated ketones, have also been reported to rapidly assemble the cis-6,5-bicyclic core with high stereoselectivity. beilstein-journals.org Other methods include Grubbs II-catalyzed olefin metathesis and decarboxylative cyclization. Asymmetric synthesis of enantioenriched cis-hydrindanes has been achieved using Rh(I) complexes with chiral diene ligands in cascade reactions.

Formation of Vicinal Quaternary Carbon Stereocenters

The presence of two adjacent quaternary carbon stereocenters in this compound poses a significant synthetic challenge due to steric congestion. illinois.edupnas.orgchinesechemsoc.orgrsc.org Developing methods for their controlled formation is essential. Strategies for constructing vicinal quaternary carbon stereocenters include the reaction of trisubstituted carbon nucleophiles and electrophiles, difunctionalization of all-carbon tetrasubstituted alkenes, sequential modification of vicinal-activated methines, and the desymmetrization of meso compounds. rsc.org Direct asymmetric coupling of a tertiary carbon nucleophile with a tertiary carbon electrophile is a straightforward but sterically challenging approach. chinesechemsoc.org Catalytic asymmetric alkylation reactions have been developed to construct highly congested vicinal all-carbon quaternary stereocenters with high diastereo- and enantiocontrol. acs.org Radical dimerization has also been explored as a strategy for constructing vicinal quaternary centers. illinois.edu Sequences involving sequential inter- and intramolecular Michael reactions have been shown to generate contiguous, quaternary stereocenters within the cis-hydrindanone framework. nih.gov

Key Synthetic Reactions and Transformational Pathways

Various powerful synthetic reactions have been employed in the total synthesis of this compound and its analogues.

Diels-Alder Cycloadditions (Intramolecular and Intermolecular)

The Diels-Alder reaction is a widely utilized and powerful tool in the synthesis of cyclic and polycyclic natural products, including pinguisanes, due to its ability to form multiple carbon-carbon bonds and stereocenters in a single step with high regio- and stereoselectivity. mdpi.comcolumbia.eduorganicreactions.org Both intermolecular and intramolecular variants have been applied.

Intermolecular Diels-Alder cycloadditions have been used to construct the indene (B144670) skeleton required for this compound synthesis. For example, the reaction between Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)buta-1,3-diene) and substituted cyclopentenones has been investigated, although some reactions require high pressure to proceed effectively. rsc.orgsoton.ac.uk

Intramolecular Diels-Alder (IMDA) reactions are particularly advantageous as they often proceed under milder conditions and with enhanced regio- and stereoselectivity due to the spatial constraints imposed by the tether connecting the diene and dienophile. organicreactions.orgnih.gov IMDA reactions have been employed as key steps in constructing the core hydrindane system of pinguisane-type compounds, leading to the formation of fused ring systems with controlled stereochemistry. researchgate.netgoogle.com

Anionic Diels-Alder Chemistry

Anionic Diels-Alder reactions, involving reactive species like dienolates as the diene component, represent a class of cycloaddition chemistry that can be applied to the synthesis of complex polycyclic structures. nih.govacs.org Cyclic sodium dienolates, generated in situ, have been shown to participate in Diels-Alder reactions with electron-deficient dienophiles, delivering polycyclic adducts with high stereoselectivity. nih.govacs.org This methodology has been explored in synthetic studies towards pinguisanes. nih.govacs.orgthegoodscentscompany.com

Pressure-Accelerated Diels-Alder Reactions

The Diels-Alder reaction is a fundamental tool in organic synthesis for constructing cyclic systems. In the context of this compound synthesis, high pressure has been employed to facilitate Diels-Alder cycloadditions, particularly when dealing with less reactive dienes or dienophiles. High pressure can significantly accelerate Diels-Alder reactions and improve regio- and stereoselectivity. numberanalytics.com One study on the synthesis of 4-epi-pinguisone, an epimer of this compound, reported that a Diels-Alder cycloaddition between 1-methoxy-3-(trimethylsiloxy)buta-1,3-diene (Danishefsky's diene) and 2,3,4-trimethyl-2-cyclopent-2-en-1-one was unreactive under standard conditions. rsc.org However, the reaction proceeded in good yield under very high pressure (13–15 kBar) with the more reactive dienophile methyl 2,3-dimethyl-5-oxocyclopent-1-ene-1-carboxylate, providing a key indene intermediate after hydrolysis. rsc.orgsoton.ac.uk This highlights the utility of pressure-accelerated Diels-Alder reactions in overcoming reactivity challenges in constructing the core skeleton of pinguisanes.

Carbonyl Chemistry and Conjugate Additions

Carbonyl chemistry, including Michael additions and Aldol (B89426) condensations, and conjugate additions such as cuprate (B13416276) additions, are essential transformations for building carbon frameworks and introducing substituents in a controlled manner.

Michael addition, a type of conjugate addition, involves the nucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound. This reaction has been utilized in this compound synthesis to construct carbon-carbon bonds and establish stereocenters. Organocatalytic Michael additions, which employ small organic molecules as catalysts, have emerged as powerful tools for achieving high enantioselectivity. mdpi.comrsc.org While specific examples of organocatalytic Michael additions directly in a completed this compound total synthesis were not prominently detailed in the search results, organocatalytic approaches, such as proline-catalyzed reactions, have been used in the synthesis of hydrindane systems which are core structures of pinguisanes. researchgate.netnih.gov For instance, the proline-catalyzed aldol condensation towards the Hajos-Parrish diketone, which can be further functionalized, exemplifies the use of organocatalysis in constructing the hydrindane core. researchgate.netnih.gov Intramolecular Michael addition/aldol condensation sequences catalyzed by imidazolidine (B613845) catalysts have also been employed to synthesize hexahydroindenone families, relevant to the pinguisane skeleton. researchgate.net

Aldol condensation is a versatile reaction for forming β-hydroxy carbonyl compounds or α,β-unsaturated carbonyl compounds. Both intramolecular and intermolecular aldol reactions, including named variations like the Mukaiyama aldol reaction and approaches involving the Hajos-Parrish dione (B5365651), have been applied in pinguisane synthesis. The Hajos-Parrish dione is a well-known intermediate in the synthesis of hydrindane systems, often accessed via proline-catalyzed aldol condensation. researchgate.netnih.govwikipedia.org This dione and its derivatives have served as starting materials for constructing the bicyclo[4.3.0]nonane core of pinguisanes. researchgate.netnih.gov The Mukaiyama aldol reaction, which involves the reaction of a silyl (B83357) enol ether with a carbonyl compound catalyzed by a Lewis acid, is another powerful method for stereoselective C-C bond formation. mdpi.com While a direct application in the final steps of a this compound synthesis was not explicitly found, the Mukaiyama aldol reaction has been used in the synthesis of complex natural products containing hydrindane cores, suggesting its potential applicability in pinguisane synthesis.

The introduction of methyl groups with precise stereochemical control is crucial in this compound synthesis. Organocuprate reagents, particularly lithium dimethylcuprate, are known for their ability to undergo conjugate addition to α,β-unsaturated carbonyl compounds, often with high stereoselectivity. In synthetic studies towards pinguisanes, conjugate addition with lithium dimethylcuprate has been utilized to introduce methyl groups onto cyclic enone systems. rsc.orgnih.govoup.comrsc.org One study reported that conjugate addition with lithium dimethylcuprate to a key indene intermediate gave the undesired epimer exclusively in the synthesis of 4-epi-pinguisone. rsc.orgsoton.ac.uk However, in another approach, the conjugate addition of (CH₃)₂CuLi to a spiro[bicyclo[4.3.0]non-8-ene-3,2'- researchgate.netlookchem.comdioxolan]-7-one intermediate was used to selectively introduce a methyl group. oup.comoup.com The stereoselectivity of this cuprate addition was attributed to steric approach control influenced by the steric bulk of the acetal (B89532) protecting group. oup.com

Aldol Condensations (e.g., Mukaiyama Aldol Reaction, Hajos-Parrish Dione)

Photochemical Rearrangements (e.g., Acyl Migration)

Photochemical reactions, initiated by light absorption, can induce unique molecular rearrangements that are difficult to achieve through thermal methods. Photochemical rearrangements, such as acyl migration, have been explored in the synthesis of the pinguisane skeleton. One total synthesis of (±)-Pinguisone and (±)-deoxothis compound utilized a photochemical researchgate.netlookchem.com acyl migration of a bicyclo[3.2.2]non-6-en-2-one to construct the [5-6] fused-ring system, which is the core of pinguisanes. oup.comlookchem.comoup.comacs.orgacs.orgtandfonline.comresearchgate.netacs.orgresearchgate.net This key step involved the light-induced rearrangement of a bridged bicyclic ketone precursor to yield the desired fused hydrindane system. oup.comoup.com This demonstrates the power of photochemical transformations in accessing strained or unusual ring systems relevant to complex natural products like this compound.

Radical Cyclizations

Radical cyclization reactions involve the formation of a carbon radical intermediate that undergoes intramolecular attack on a multiple bond, leading to the formation of a cyclic system. This methodology has been applied in the synthesis of various cyclic natural products, including those with hydrindane cores. organicchemistrydata.orgbeilstein-journals.orgnumberanalytics.com While specific detailed examples of radical cyclizations directly employed in a reported total synthesis of this compound were not extensively found in the provided snippets, radical cyclization is a recognized strategy for constructing cyclic skeletons, including bicyclo[4.3.0]nonane systems. researchgate.netnumberanalytics.com Radical cyclization of suitable precursors can provide an efficient route to the fused ring system found in this compound. beilstein-journals.org The use of photoredox catalysts can initiate radical cyclizations under mild conditions. nih.gov

Metathesis Reactions (e.g., Enyne Metathesis)

Metathesis reactions, including enyne metathesis, have emerged as powerful tools in organic synthesis for the construction of complex molecular architectures, including cyclic systems. researchgate.netorganic-chemistry.org While general applications of enyne metathesis in the synthesis of hydrindanes (bicyclo[4.3.0]nonanes) have been explored mdpi.com, specific details regarding the direct application of enyne metathesis in the total synthesis of this compound itself are not explicitly detailed in the search results. However, metathesis protocols, in conjunction with other key reactions, have been utilized in the synthesis of various natural product cores. researchgate.net Ring-closing metathesis (RCM) and ring-closing enyne metathesis (RCEYM) are highlighted as methods for forming cyclic structures, including nitrogen-containing heterocycles and potentially carbocyclic systems like the pinguisane core. organic-chemistry.org

Allylation Reactions (e.g., Hosomi-Sakurai Reaction)

Cationic Cyclizations

Cationic cyclizations are a class of reactions where a carbocation intermediate undergoes intramolecular reaction with an alkene or other nucleophilic functional group to form a cyclic system. These reactions are useful for constructing cyclic frameworks in organic synthesis. organicchemistrydata.orgmdpi.com In the context of pinguisane synthesis, cationic cyclization has been employed as a key step in the construction of the bicyclo[4.3.0]nonane core. An example includes a furan-β terminated cationic cyclization initiated by an enone system, which was utilized in a synthesis of northis compound, a related pinguisane structure. researchgate.net Cationic cyclizations can be initiated by various methods and can involve different types of reactive intermediates. mdpi.comcore.ac.uknih.gov

Total Syntheses of this compound and its Stereoisomers/Analogues

The total synthesis of this compound and its various stereoisomers and analogues has been a significant area of research, driven by their complex structures and biological potential. Different synthetic strategies have been developed to address the challenges associated with constructing the unique pinguisane skeleton with precise stereochemical control.

Total Synthesis of (±)-Pinguisone

The total synthesis of racemic (±)-pinguisone has been achieved through various routes. One approach involved a photochemical Current time information in Bangalore, IN.oup.com acyl migration of a bicyclo[3.2.2]non-6-en-2-one intermediate to generate the desired [5–6] fused-ring system of this compound. oup.comoup.comacs.orgacs.org This synthesis commenced from 1-methoxy-3,4,5-trimethylbenzene, utilizing a Diels-Alder reaction and subsequent ring enlargement and photochemical rearrangement steps. oup.comoup.com Another stereoselective total synthesis of this compound has been reported starting from (S)-(+)-2,3,7,7a-tetrahydro-7a-methyl-6H-indene-1,5-dione. rsc.orgrsc.org This synthesis highlighted the utility of common intermediates for accessing both this compound and 7-epi-pinguisone. rsc.org

Synthesis of Epi-Pinguisones (e.g., 4-epi-Pinguisone, 7-epi-Pinguisone)

The synthesis of epimers of this compound, such as 4-epi-pinguisone and 7-epi-pinguisone, has also been explored. 7-epi-Pinguisone, which exhibits insect anti-feedant activity, was synthesized in a route that involved selectively adding a methyl group in a cis configuration to a precursor molecule. mdpi.comsemanticscholar.org This synthesis utilized reactions such as treatment with bromine, elimination, and addition of lithium dimethylcuprate. semanticscholar.org The synthesis of 7-epi-pinguisone has also been described starting from (S)-(+)-2,3,7,7a-tetrahydro-7a-methylindene-1,5(6H)-dione, with discussions on the acylation of a carbanion derived from conjugate addition. rsc.orgmolaid.com Synthetic studies towards 4-epi-pinguisone have involved developing procedures for constructing the necessary indene skeleton. rsc.orgresearchgate.netrsc.org One procedure utilized a Diels-Alder cycloaddition under high pressure, while another involved a Michael addition followed by conversion to the indene intermediate. rsc.orgrsc.org Conjugate addition with lithium dimethylcuprate in one synthetic route towards 4-epi-pinguisone unexpectedly yielded the undesired epimer. rsc.orgresearchgate.net

Formal Syntheses of this compound-Type Compounds (e.g., Deoxothis compound, α-Pinguisene, Pinguisenol)

Formal syntheses of this compound-type compounds, which involve the synthesis of a known intermediate in a previously reported total synthesis, have also been achieved. Deoxothis compound, a pinguisane analogue, has been the subject of formal syntheses. One formal synthesis of deoxothis compound involved the construction of a homochiral bicyclic ketone having a pinguisane skeleton using the Hosomi-Sakurai reaction as a key step for the formation of the five-membered ring. nih.govresearchgate.net

Formal total syntheses of (±)-α-pinguisene and (±)-pinguisenol, which possess the characteristic cis-1,2,6,7-tetramethylbicyclo[4.3.0]nonane skeleton, have been reported. rsc.orgrsc.org These syntheses have employed strategies such as the orthoester Claisen rearrangement and intramolecular diazo ketone cyclopropanation for the stereospecific construction of vicinal quaternary carbon atoms. rsc.orgrsc.org Another enantiospecific formal synthesis of (-)-pinguisenol and (-)-α-pinguisene utilized an α-carbonyl radical cyclization as a key step, starting from (R)-(+)-pulegone. acs.orgfigshare.com Pinguisenol has also been synthesized through other approaches, including propargylsilane-terminated cyclization and a strategy involving stereoselective cyclopropanation and diastereoselective hydrogenation. acs.orgias.ac.in An enantiospecific total synthesis of (+)-pinguisenol starting from (R)-carvone has also been described, employing orthoester Claisen rearrangement and intramolecular diazo ketone cyclopropanation. rsc.orgresearchgate.net This synthesis also yielded other pinguisane analogues. researchgate.net

Biomimetic Synthesis Approaches (e.g., Diels-Alder Dimerization for Bisacutifolones)

Biomimetic synthesis strategies for this compound and its analogues aim to emulate proposed biosynthetic pathways, often leveraging key reactions like the Diels-Alder cycloaddition to construct the characteristic fused-ring systems. This approach is particularly relevant for complex structures found in nature, such as the pinguisane-type sesquiterpenoids.

One notable application of biomimetic synthesis involves the formation of bisacutifolones through a Diels-Alder dimerization reaction. Research has demonstrated the synthesis of pinguisane-type sesquiterpenoids, including Acutifolone A, Pinguisenol, and Bisacutifolones, utilizing a Diels-Alder dimerization strategy. plantaedb.comwikipedia.orgwikiwand.com This suggests that the natural formation of these dimeric compounds in organisms like liverworts may involve a similar cycloaddition process between monomeric precursors.

Beyond dimerization, the Diels-Alder reaction has been explored in the synthesis of this compound itself and its epimers. Synthetic routes towards this compound and 4-epi-pinguisone have employed Diels-Alder cycloaddition to construct the requisite indene skeleton, a core structural feature of these molecules. thegoodscentscompany.complantaedb.com For instance, one procedure involved the Diels-Alder cycloaddition of 1-methoxy-3-(trimethylsiloxy)buta-1,3-diene (Danishefsky's diene) with methyl 2,3-dimethyl-5-oxocyclopent-1-ene-1-carboxylate. thegoodscentscompany.complantaedb.com While Danishefsky's diene showed limited reactivity with certain dienophiles, the reaction proceeded effectively under high pressure (13–15 kBar) with the more reactive methyl 2,3-dimethyl-5-oxocyclopent-1-ene-1-carboxylate, yielding the desired indene intermediate after hydrolysis in good yield. thegoodscentscompany.complantaedb.com The structure of this intermediate, (3R,3aS,7aR*)-methyl 2,3,3a,7a-tetrahydro-3,3a-dimethyl-1,5(4H)-dioxoindene-7a-carboxylate, was confirmed by X-ray diffraction. thegoodscentscompany.complantaedb.com

Another total synthesis of (±)-pinguisone and (±)-deoxothis compound also incorporated a facial selective Diels-Alder reaction of a diene derived from 1-methoxy-3,4,5-trimethylbenzene to prepare a key bicyclo[2.2.2]oct-5-en-2-one intermediate. americanelements.com This highlights the versatility of the Diels-Alder strategy in assembling the intricate polycyclic framework of pinguisane natural products. Attempts have also been made to synthesize this compound using two sequential Diels-Alder reactions to establish the correct stereochemistry of the methyl groups. thegoodscentscompany.com

These synthetic studies underscore the significance of Diels-Alder reactions as a powerful tool in the biomimetic synthesis of this compound and its analogues, providing pathways to construct their characteristic bicyclic and tricyclic skeletons, including dimeric structures like the bisacutifolones.

Biological Activities and Cellular/molecular Mechanisms of Pinguisone and Pinguisane Derivatives Non Clinical Focus

General Spectrum of Biological Activities

Pinguisone and pinguisane-type sesquiterpenoids exhibit a range of biological activities. Terpenoids in general are known for their significant bioactivity, including anti-tumor and anti-inflammatory effects nih.govmdpi.com. Liverworts, the source of many pinguisane derivatives, have been traditionally used as remedies for various ailments, including inflammation colab.ws. Research into liverwort constituents has revealed a plethora of terpenoids with promising pharmacological activities such as antioxidant, antitumor, antiproliferative, anti-inflammatory, neuroprotective, antibacterial, and antifungal effects researchgate.netcolab.ws. Pinguisane derivatives, in particular, have been studied for their phytotoxic, antimicrobial, antifungal, cytotoxic, anti-inflammatory, piscicidal, insect repellent, antileishmanial, and antitrypanosomal activities researchgate.net.

Specific Biological Activities (Excluding Clinical Data, Dosage, and Safety Profiles)

Antimicrobial Properties (e.g., Antibacterial, Antifungal, Antiviral activity)

This compound has been reported to exhibit antifungal activity researchgate.net. Pinguisane-type sesquiterpenoids from liverworts have demonstrated antimicrobial and antifungal properties researchgate.net. While specific details on the antibacterial and antiviral activities of this compound itself are less prominent in the provided snippets, the broader class of terpenoids and liverwort extracts from which pinguisane derivatives are isolated are known to possess activity against bacteria, fungi, and viruses researchgate.netcolab.wsnih.gov. For instance, plant-derived compounds, including terpenoids, have shown antibacterial effects against various Gram-positive and Gram-negative bacteria nih.govmdpi.com. Some natural compounds and their derivatives have also demonstrated antiviral activity mdpi.comnih.govnih.gov.

Cellular and Molecular Targets of Antimicrobial Action (e.g., LasR and LpxC inhibitors)

While the provided information does not directly link this compound or specific pinguisane derivatives to inhibition of LasR or LpxC, these are known molecular targets for antimicrobial agents, particularly against Gram-negative bacteria nih.govnih.gov. LpxC is an essential enzyme in the biosynthesis of lipid A, a crucial component of the outer membrane of Gram-negative bacteria, and its inhibition is lethal to these bacteria nih.govnih.gov. Inhibitors of LpxC have shown potent inhibitory activities against LpxC in in vitro assays and exhibit Gram-negative selective antibacterial activities nih.gov. LasR is a key regulator in quorum sensing systems in some bacteria, and inhibiting this system can disrupt bacterial communication and virulence. The broader context of antimicrobial research explores various molecular targets to combat infections frontiersin.org.

Anti-inflammatory Effects

Pinguisane-type sesquiterpenoids, including those from the liverwort Porella cordaeana, have shown anti-inflammatory activity researchgate.netcolab.ws. Terpenoids, in general, are recognized for their anti-inflammatory effects nih.govmdpi.com. Inflammation is a complex biological response involving the production of inflammatory mediators like cytokines and eicosanoids nih.gov. Anti-inflammatory agents can act by decreasing the production of these mediators or by altering the expression of inflammatory genes nih.gov. While specific mechanisms for this compound are not detailed in the snippets, research on other anti-inflammatory agents highlights mechanisms such as the reduction of pro-inflammatory cytokine production and the inhibition of pathways like NF-κB japsonline.comaimspress.commdpi.comnih.gov.

Anticancer Activity (Cellular and Preclinical in vitro models)

Pinguisane-type sesquiterpenoids have demonstrated cytotoxic and antitumor activities in preclinical in vitro models researchgate.netcolab.ws. Terpenoids are a class of compounds known for their anti-tumor activity nih.govmdpi.com. Studies on liverwort extracts containing pinguisane derivatives have shown antiproliferative effects against various cancer cell lines researchgate.netcolab.ws. For example, some pinguisane derivatives isolated from Porella cordaeana exhibited weak cytotoxic activities against human breast cancer (MCF-7) and human colorectal cancer (HT-29) cell lines in cytotoxicity assays researchgate.net. Preclinical in vitro models are widely used in anticancer drug discovery to evaluate the effects of compounds on cancer cell viability, proliferation, and apoptosis nih.gov.

Insect Anti-feedant Activity (e.g., 7-epi-Pinguisone)

7-epi-Pinguisone, a derivative of this compound, has been specifically noted for its insect anti-feedant activity nih.gov. Insect anti-feedants are compounds that deter insects from feeding. This activity can involve affecting neurons associated with anti-feedant receptors or blocking the function of receptors that stimulate feeding mdpi.com. Natural products, including terpenoids, are a source of compounds with anti-feedant properties mdpi.comnih.gov.

Immunomodulatory Effects

Pinguisane-type sesquiterpenes, including those isolated from the liverwort Porella cordaeana, have demonstrated immunomodulatory effects. Studies have evaluated the effects of these compounds on rat splenocytes. For instance, α-furanopinguisanol and furanopinguisanone, two pinguisane derivatives from P. cordaeana, were found to exert mutually different effects on rat splenocytes. researchgate.netdntb.gov.ua This suggests that even subtle structural differences within the pinguisane framework can lead to distinct immunomodulatory responses. While the precise cellular and molecular mechanisms underlying these effects require further investigation, the observed differential activity highlights the potential for pinguisane derivatives to modulate immune cell function. researchgate.netdntb.gov.ua

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a molecule's chemical structure influence its biological activity. wikipedia.orgdrugdesign.org For this compound and its analogues, SAR analysis aims to identify the structural features responsible for their observed biological effects, such as immunomodulation. researchgate.net

Influence of Structural Modifications on Bioactivity

Alterations in the molecular structure of this compound and its derivatives can lead to changes in their biological properties. drugdesign.org While specific detailed data tables on this compound SAR were not extensively found in the search results, the principle of SAR dictates that variations in functional groups, stereochemistry, or the pinguisane core structure would impact interactions with biological targets, thereby modifying activity. wikipedia.orgdrugdesign.org The observation that furanopinguisanol and furanopinguisanone exhibit different effects on splenocytes exemplifies how structural variations within the pinguisane type can influence immunomodulatory activity. researchgate.netdntb.gov.ua Further systematic studies involving the synthesis and testing of a series of this compound analogues with specific structural modifications are needed to fully delineate the SAR for its various biological activities.

Computational and in silico Approaches in SAR Analysis

Computational and in silico methods play a significant role in modern SAR analysis, complementing experimental studies. oncodesign-services.comnih.gov These approaches utilize computational tools and algorithms to predict biological activity based on chemical structure, analyze molecular interactions, and explore chemical space. oncodesign-services.comnih.govcollaborativedrug.com Techniques such as molecular modeling, molecular docking, and quantitative structure-activity relationship (QSAR) modeling can be applied to this compound and its derivatives. oncodesign-services.commdpi.comroutledge.com

In silico methods can help:

Predict the biological activity of new pinguisane analogues before synthesis and testing. oncodesign-services.comcollaborativedrug.com

Understand how this compound and its derivatives might interact with potential biological targets at a molecular level. oncodesign-services.commdpi.com

Identify key structural features that contribute to specific activities. collaborativedrug.comdovepress.com

Prioritize compounds for experimental evaluation, saving time and resources. nih.gov

While the searches did not yield specific published computational SAR studies focused solely on this compound itself, the general applicability of these methods to understanding the SAR of bioactive compounds is well-established. oncodesign-services.comnih.govdovepress.com For example, in silico studies have been used to screen and evaluate potential inhibitors for other biological targets based on their chemical structures and predicted interactions. mdpi.comnih.govphcogj.comnih.govmdpi.com Applying similar computational workflows, such as molecular docking to predict binding affinities to immune-related proteins or QSAR modeling correlating structural descriptors with immunomodulatory effects, could provide valuable insights into the SAR of this compound and its derivatives.

Advanced Analytical and Characterization Techniques in Pinguisone Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques play a crucial role in determining the structural features of pinguisone, going beyond basic identification data. rsc.orgresearchgate.netmdpi.comclockss.orgthermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including both ¹H and ¹³C NMR, is a fundamental tool in the structural analysis of this compound. rsc.orgresearchgate.netmdpi.comclockss.orgthermofisher.comoup.comsoton.ac.ukscioninstruments.com Analysis of the ¹H NMR spectrum provides information about the different types of protons in the molecule, their chemical environments, and their coupling interactions, which helps in piecing together the molecular fragments. rsc.orgresearchgate.net For instance, significant signals in the ¹H NMR spectrum, such as those attributable to vinyl protons, have been key in initial structural formulations. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. rsc.orgrsc.org The combination of mass spectrometry and ¹³C NMR spectra has been used to definitively assign the structure of this compound. rsc.orgrsc.org Further detailed structural information and confirmation of assignments are obtained through two-dimensional (2D) NMR techniques such as COSY, HMBC, and HSQC. gla.ac.ukjchps.comiiserkol.ac.in These experiments reveal correlations between protons (COSY) and between protons and carbons (HMBC, HSQC), aiding in the assignment of complex spin systems and the connectivity of the molecule. For example, the assignment of specific proton resonances in the ¹H spectrum has been achieved by identifying corresponding signals in the ¹³C spectrum using these techniques. rsc.org In biosynthetic studies, ¹³C NMR analysis of this compound labeled with [2-¹³C]-acetate has been used to determine the positions of labeling, indicating processes like methyl migration during its formation. tandfonline.comtandfonline.com

Infrared (IR) Spectroscopy

IR spectroscopy is routinely used to identify functional groups present in this compound. rsc.orgresearchgate.netclockss.orgjchps.comresearchgate.net Characteristic absorption bands in the IR spectrum can indicate the presence of specific functionalities like carbonyl groups (C=O) and ether linkages (C-O). rsc.orgclockss.orgoup.com For furan (B31954) derivatives, characteristic bands are observed in the range of 1510-1590 cm⁻¹, and a band at 1010-1040 cm⁻¹ can indicate an ether linkage. clockss.org While historically significant for initial structure elucidation, the role of IR spectroscopy has become more focused on confirming the presence of specific functional groups. clockss.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule, particularly the presence of conjugated systems. rsc.orgresearchgate.netjchps.comtechnologynetworks.com UV-Vis spectra are recorded in suitable solvents, such as iso-octane. rsc.org The absorption maxima (λmax) observed in the UV-Vis spectrum can provide clues about the chromophores present. rsc.orgtechnologynetworks.com For instance, a derivative of this compound showed λmax values at 226 nm and 291 nm. rsc.org UV-Vis spectroscopy measures the absorption or transmission of UV or visible light through a sample, which is influenced by its composition and concentration. technologynetworks.commdpi.com The principle relies on pollutant molecules absorbing light at specific wavelengths, leading to reduced transmitted light. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, which provides crucial information about its elemental composition and structural subunits. rsc.orgresearchgate.netmdpi.comclockss.orgsoton.ac.ukresearchgate.netnih.gov Techniques like Electron Ionization Mass Spectrometry (EI-MS) are commonly used. tandfonline.comderpharmachemica.com The molecular ion peak (M⁺) in the mass spectrum gives the molecular weight of the compound. oup.comderpharmachemica.com Fragmentation patterns observed in the mass spectrum provide insights into the connectivity of atoms and the presence of specific structural moieties. rsc.orgjchps.comnih.gov GC-MS, which couples gas chromatography with mass spectrometry, is particularly useful for analyzing volatile and semi-volatile compounds like terpenoids, allowing for the separation of complex mixtures before mass analysis. researchgate.netthermofisher.comscioninstruments.comnih.govwikipedia.org This hyphenated technique enables the identification and quantification of individual components based on their retention times and characteristic mass spectra, often aided by spectral databases. thermofisher.comwikipedia.orgmdpi.com Mass spectral analysis has been used to confirm the deuteriation of this compound derivatives. rsc.org

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound, including its absolute stereochemistry. rsc.orgthermofisher.comoup.comnih.govwikipedia.org For this compound, X-ray analysis of a crystalline derivative, such as its p-bromobenzylidene derivative, has been instrumental in establishing its absolute stereochemistry. rsc.orgrsc.orgtandfonline.com This technique involves diffracting a beam of X-rays through a crystal and analyzing the resulting diffraction pattern to produce a 3D picture of the electron density, revealing the positions of atoms and chemical bonds. wikipedia.org X-ray diffraction has also been used to confirm the structure of synthetic intermediates in the total synthesis of this compound. soton.ac.ukrsc.org

Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis

Chromatographic techniques are essential for the isolation and purification of this compound from natural sources or synthetic reaction mixtures, as well as for its quantitative analysis. rsc.orgresearchgate.netmdpi.comclockss.orgsoton.ac.uknih.gov Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. journalagent.comcolumn-chromatography.comedubirdie.com

Column chromatography is a widely used technique for purifying compounds, including natural products like this compound. journalagent.comedubirdie.comrotachrom.com This method typically involves a stationary phase, such as silica (B1680970) gel or aluminum oxide, packed in a column, and a mobile phase (solvent) that carries the sample through the column. edubirdie.comrotachrom.com Separation is achieved based on the differing affinities of the sample components for the stationary and mobile phases. edubirdie.com Fractions containing the desired compound are collected. column-chromatography.com

Thin Layer Chromatography (TLC) is another common and relatively simple chromatographic technique used for purification and analysis, often employed for monitoring reactions or assessing the purity of fractions obtained from column chromatography. edubirdie.comrotachrom.com

High-Performance Liquid Chromatography (HPLC) offers higher efficiency and resolution compared to traditional column chromatography, making it suitable for both analytical and preparative scale separations. journalagent.com HPLC can be used for the purification of various molecules and for quantitative analysis. journalagent.com

Gas Chromatography (GC), often coupled with MS (GC-MS), is particularly useful for the analysis of volatile compounds like this compound, allowing for the separation and quantification of components in complex mixtures. researchgate.netthermofisher.comscioninstruments.comnih.govwikipedia.org

Chromatographic techniques are fundamental for obtaining pure samples of this compound required for detailed spectroscopic analysis and biological evaluation. They are also used for quantitative analysis to determine the amount of this compound present in a sample, for instance, in studies comparing the chemical composition of different liverwort species or genetic lineages. mdpi.com

Column Chromatography

Column chromatography is a fundamental technique widely employed in the isolation and purification of natural products, including this compound. This technique separates compounds based on their differential affinities for a stationary phase and a mobile phase researchgate.netunits.itlongdom.org. Silica gel is a commonly used stationary phase in the isolation of this compound-type sesquiterpenes from liverwort extracts researchgate.net.

In research involving Porella recurva, column chromatography on silica gel of a dichloromethane (B109758) extract led to the isolation of this compound-type sesquiterpenes. Crystalline material obtained from column fractions after silica-gel chromatography was used for further purification steps researchgate.net. Similarly, in studies aiming at the synthesis of related compounds, purification by flash column chromatography using silica gel with appropriate solvent systems (e.g., hexane-ethyl acetate (B1210297) mixtures) has been reported core.ac.ukoup.com. Attempts to purify certain intermediates in this compound synthesis by column chromatography at room temperature sometimes resulted in partial decomposition, necessitating low-temperature chromatography for successful isolation imperial.ac.uk. Column chromatography is a versatile method applicable to a wide range of sample types and quantities, making it valuable for isolating novel compounds where little is known about their physical properties beforehand longdom.orglongdom.org.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for the separation, purification, and analysis of various compounds, including sesquiterpenes like this compound unav.eduumich.edursc.org. HPLC offers higher resolution and efficiency compared to traditional column chromatography.

HPLC has been utilized in the isolation of this compound-type sesquiterpenes from liverwort extracts. For instance, a small sample of northis compound methyl ester was obtained by HPLC from a dichloromethane extract of Porella recurva researchgate.net. In biosynthetic studies involving Aneura pinguis, a compound related to this compound, 6α-hydroxy-3-oxopinguis-5(10)-ene-11,6-olide, was isolated by HPLC after feeding labeled mevalonates to cultured gametophytes rsc.org. HPLC is also employed for analytical purposes, such as determining the enantiomeric excess of synthesized chiral compounds related to this compound using chiral stationary phases rsc.org. The analysis of liverwort extracts by HPLC-UV and HPLC-MS has been performed to evaluate the composition of sesquiterpene lactones researchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable tool for the analysis of volatile and semi-volatile compounds, providing both separation by GC and structural information by MS slideshare.netthermofisher.com. This hyphenated technique is widely applied in the study of natural products, including the identification and characterization of this compound and related compounds.

GC-MS analysis has been used to examine the volatile chemical constituents of liverworts, such as Aneura pinguis mdpi.com. This technique allows for the detection and identification of numerous compounds within a single analysis chromatographytoday.com. In the context of this compound research, GC-MS has been used to analyze extracts and identify pinguisane-type sesquiterpenes researchgate.net. The retention time of a compound in the gas chromatograph and its mass spectrum are key parameters for identification innovatechlabs.comshimadzu.eu. GC-MS analysis of a compound related to this compound gave a parent ion of 276 Da researchgate.net. GC-MS can also be used for quantitative analysis, although results may be semi-quantitative depending on the method and availability of standards orslabs.com. Stable isotope labeling studies on the biosynthesis of pinguisane-type sesquiterpenes in Aneura pinguis have utilized GC-MS for analysis and to estimate the level of enrichment of labeled precursors tandfonline.comoup.com.

Solid-Phase Microextraction (SPME) coupled with GC-MS

Solid-Phase Microextraction (SPME) coupled with GC-MS (SPME-GC-MS) is a solvent-free sample preparation technique that is particularly useful for the analysis of volatile and semi-volatile organic compounds nih.gov. SPME combines sampling, extraction, and pre-concentration into a single step, followed by thermal desorption of the analytes directly into the GC-MS system labrulez.com.

Q & A

Q. How to design longitudinal studies for this compound's chronic toxicity assessment?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.